molecular formula C20H12ClNO3 B2615261 N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886148-53-4

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2615261
CAS No.: 886148-53-4
M. Wt: 349.77
InChI Key: BMTVBIYYMJZYSE-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, substituted with a chlorine atom and a benzamide group. The xanthene core is known for its fluorescent properties, making this compound of interest in fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide typically involves the condensation of 5-chloro-9-oxo-9H-xanthene-3-carboxylic acid with benzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.

    Biology: Employed in biological imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-9-oxo-9H-xanthen-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and benzamide group enhances its potential as a fluorescent probe and anticancer agent compared to other xanthene derivatives .

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-16-8-4-7-15-18(23)14-10-9-13(11-17(14)25-19(15)16)22-20(24)12-5-2-1-3-6-12/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTVBIYYMJZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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